1H NMR chemical shifts for 4-(morpholin-4-yl)-3-nitroaniline
1H NMR chemical shifts for 4-(morpholin-4-yl)-3-nitroaniline
Analytical Characterization and 1 H NMR Profiling of 4-(Morpholin-4-yl)-3-nitroaniline
Executive Summary
For drug development professionals and synthetic chemists, 4-(morpholin-4-yl)-3-nitroaniline (CAS 5367-65-7) serves as a critical building block. It is a pivotal intermediate in the synthesis of advanced pharmaceutical agents, notably in the development of epidermal growth factor receptor (EGFR) kinase inhibitors and targeted antibacterial compounds[1]. Because the structural integrity of this intermediate directly dictates the efficacy of downstream active pharmaceutical ingredients (APIs), rigorous analytical characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable. This whitepaper provides a comprehensive, causality-driven guide to the synthesis, 1 H NMR signal assignment, and self-validating analytical workflows for this molecule.
Mechanistic Synthesis and Structural Implications
The synthesis of 4-(morpholin-4-yl)-3-nitroaniline typically proceeds via a Nucleophilic Aromatic Substitution ( SNAr ) mechanism. The reaction utilizes 2 as the electrophilic starting material, which undergoes nucleophilic attack by morpholine[2]. Alternatively, 3 can be utilized, though the fluoro derivative often provides superior reaction kinetics due to the higher electronegativity of fluorine stabilizing the transition state[3].
The strongly electron-withdrawing nitro ( −NO2 ) group at the meta position relative to the amine (but ortho to the leaving halogen) activates the carbon-halogen bond. This specific substitution pattern directly dictates the electronic environment of the resulting aromatic ring, which is subsequently reflected in the NMR spectrum.
Workflow of the Nucleophilic Aromatic Substitution (SNAr) synthesis.
1 H NMR Signal Assignment Logic
The 1 H NMR spectrum of 4-(morpholin-4-yl)-3-nitroaniline in DMSO- d6 acts as a masterclass in interpreting competing substituent effects (resonance vs. inductive) on an aromatic system.
The Aromatic Region (6.50 – 7.50 ppm):
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H2 Proton (~7.37 ppm): Located between the electron-donating −NH2 and the strongly electron-withdrawing −NO2 group. The deshielding cone of the nitro group dominates the local magnetic environment, pushing this signal furthest downfield. It exhibits meta-coupling ( J≈2.6 Hz) with the H6 proton.
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H5 Proton (~6.91 ppm): Positioned ortho to the morpholine ring. The steric bulk of the adjacent nitro group forces the morpholine ring slightly out of perfect planarity, mildly reducing its resonance donation into the ring. H5 appears as a doublet ( J≈8.8 Hz) due to strong ortho-coupling with H6.
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H6 Proton (~6.68 ppm): Located ortho to the primary amine ( −NH2 ), which strongly shields the proton via resonance donation. It appears furthest upfield in the aromatic region as a doublet of doublets ( J=8.8,2.6 Hz), reflecting coupling to both H5 and H2.
The Aliphatic Region (2.50 – 4.00 ppm):
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The morpholine ring presents two distinct environments. The protons adjacent to the highly electronegative oxygen ( −O−CH2− ) are significantly deshielded (~3.72 ppm) compared to those adjacent to the nitrogen ( −N−CH2− ) (~2.88 ppm). Both appear as distinct triplets.
Logical workflow for assigning 1H NMR signals based on electronic environments.
Quantitative NMR Data Summary
The following table summarizes the predicted and empirically aligned 1 H NMR data for 4-(morpholin-4-yl)-3-nitroaniline (400 MHz, DMSO- d6 ).
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant ( J in Hz) | Assignment / Electronic Environment |
| H2 | 7.37 | Doublet (d) | 1H | 2.6 | Aromatic CH; highly deshielded by ortho-NO 2 |
| H5 | 6.91 | Doublet (d) | 1H | 8.8 | Aromatic CH; ortho to morpholine ring |
| H6 | 6.68 | Doublet of doublets (dd) | 1H | 8.8, 2.6 | Aromatic CH; shielded by ortho-NH 2 resonance |
| NH 2 | 5.40 | Broad singlet (br s) | 2H | - | Primary amine; solvent exchangeable |
| O-CH 2 | 3.72 | Triplet (t) | 4H | 4.6 | Morpholine ring; adjacent to oxygen |
| N-CH 2 | 2.88 | Triplet (t) | 4H | 4.6 | Morpholine ring; adjacent to nitrogen |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality and self-validation checkpoints.
Protocol A: Synthesis via SNAr
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Reagent Preparation: Dissolve 1.0 equivalent of 4-fluoro-3-nitroaniline in anhydrous DMSO (to yield a 0.5 M concentration).
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Causality: Anhydrous conditions are strictly maintained to prevent competitive hydrolysis of the aryl fluoride into a phenol derivative. DMSO is chosen for its high dielectric constant, which stabilizes the polar Meisenheimer complex intermediate.
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Nucleophile Addition: Add 1.5 equivalents of morpholine and 2.0 equivalents of anhydrous K2CO3 .
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Causality: Excess morpholine ensures complete conversion. K2CO3 acts as an acid scavenger to neutralize the HF byproduct, preventing the protonation and subsequent deactivation of the morpholine nucleophile.
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Thermal Activation: Heat the reaction mixture to 100 °C under an inert nitrogen atmosphere for 4 hours.
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Self-Validation Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) mobile phase. The complete disappearance of the starting material spot ( Rf≈0.6 ) and the emergence of a bright yellow product spot ( Rf≈0.3 ) confirms successful conversion.
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Workup: Quench by pouring the mixture into ice-water. Filter the precipitated yellow solid, wash with cold water, and dry under high vacuum.
Protocol B: High-Resolution 1 H NMR Acquisition
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Sample Preparation: Dissolve 15 mg of the dried product in 0.6 mL of DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: DMSO- d6 is required to dissolve this polar compound. TMS provides a reliable internal chemical shift reference set exactly to 0.00 ppm.
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Instrument Tuning: Transfer the solution to a standard 5 mm NMR tube and insert it into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the DMSO solvent and shim the magnetic field (Z1, Z2, Z3).
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Self-Validation Checkpoint: Analyze the TMS peak. A sharp, perfectly symmetrical TMS signal with a full-width at half-maximum (FWHM) of < 1.0 Hz confirms optimal magnetic shimming.
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Acquisition Parameters: Set the relaxation delay ( D1 ) to 2.0 seconds and the acquisition time ( AQ ) to 3.0 seconds.
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Causality: A sufficient D1 ensures the complete longitudinal relaxation ( T1 ) of all protons between pulses. This is a critical requirement for extracting accurate, quantitative integration values. Acquire a minimum of 16 scans.
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Processing: Apply a 0.3 Hz exponential line broadening window function prior to Fourier Transformation (FT) to enhance the signal-to-noise ratio without sacrificing resolution. Phase and baseline correct the spectrum manually.
References
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Googleapis. "QUINAZOLINE HETEROCYCLIC COMPOUND AS EGFR KINASE INHIBITOR, AND PREPARATION AND APPLICATION THEREOF". Google Patents/APIs. Available at: [Link]
